ethyl 6-methyl-4-{[(4-methylphenyl)methyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-4-[(4-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate is a complex organic compound with a pyrimidine core. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, such as the ethyl ester, methyl, and sulfanyl groups, contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for theirantimicrobial and anticancer potential . Therefore, it’s plausible that this compound may also interact with targets related to these biological processes.
Biochemical Pathways
Similar compounds have shown potential inantimicrobial and anticancer activities , suggesting that this compound might affect pathways related to these biological processes.
Result of Action
Based on the potential antimicrobial and anticancer activities of similar compounds , it can be hypothesized that this compound might lead to the inhibition of microbial growth or induction of cell death in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-4-{[(4-methylphenyl)methyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a β-keto ester, and urea or thiourea . This reaction is known for its efficiency in producing highly functionalized pyrimidine derivatives.
Another method involves the reaction of ethyl 6-methyl-4-[(4-methylphenyl)methylsulfanyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with various aldehydes and acetic acid in the presence of anhydrous sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-4-[(4-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methyl and ethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 6-methyl-4-[(4-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential antiviral, anticancer, and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Ethyl 6-methyl-4-[(4-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
- Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters .
These compounds share a similar pyrimidine core but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
ethyl 6-methyl-4-[(4-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-4-21-15(19)13-11(3)17-16(20)18-14(13)22-9-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHNELDYSMUHGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC=C(C=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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